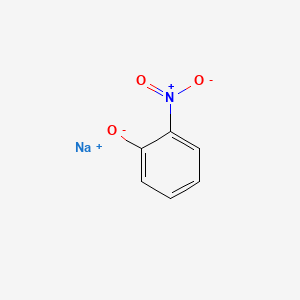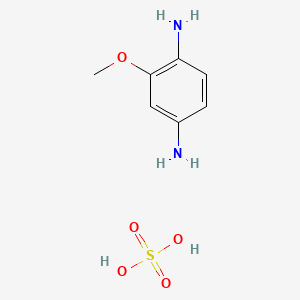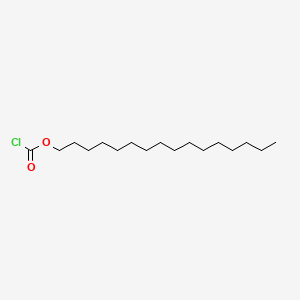
o-Phenacylbenzoic acid
描述
O-Phenacylbenzoic acid (OPBA) is a phenyl derivative of benzoic acid. It is a white crystalline solid that is soluble in organic solvents and insoluble in water. OPBA is a versatile synthetic compound with a wide range of applications in organic synthesis, biochemical research, and drug development. OPBA has been used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a starting material in the preparation of a variety of organic compounds.
科学研究应用
Antioxidant Properties
Phenolic compounds, including o-Phenacylbenzoic acid, are known for their antioxidant properties . They can donate a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . This antioxidant effect depends on the number and position of the hydroxyl groups .
Antimicrobial Activity
Phenolic compounds have demonstrated antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents, which could be particularly valuable given the increasing prevalence of antibiotic-resistant bacteria .
Anti-inflammatory Effects
The anti-inflammatory effects of phenolic compounds have been reported in various studies . These compounds could potentially be used in the treatment of inflammatory diseases .
Antiproliferative Activity
Phenolic compounds have shown antiproliferative activities . This suggests potential applications in cancer treatment, as these compounds could inhibit the growth of cancer cells .
Use in the Cosmetic Industry
The antioxidant, antimicrobial, and anti-inflammatory properties of phenolic compounds make them valuable in the cosmetic industry . They can be used in skincare products to protect the skin from oxidative damage, prevent microbial growth, and reduce inflammation .
Use in the Food Industry
Phenolic compounds are used in the food industry due to their antioxidant properties . They can help to preserve food by preventing oxidative degradation .
Use in the Pharmaceutical Industry
The various bioactive properties of phenolic compounds, including their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, make them potentially useful in the pharmaceutical industry . They could be used in the development of new drugs for the treatment of various diseases .
Use in Drug Delivery and Cell Imaging
Phenylboronic-acid-based functional chemical materials, which could potentially include o-Phenacylbenzoic acid, have been developed for use in drug delivery and cell imaging . For example, these materials have been explored for their ability to bind with sialic acid on the surface of cancer cells, achieving tumor-targeted imaging in vivo .
未来方向
属性
IUPAC Name |
2-phenacylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPCDOOBNXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182998 | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenacylbenzoic acid | |
CAS RN |
2881-31-4 | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Toluic acid, alpha-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenacylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using o-phenacylbenzoic acid as a starting material?
A1: The research demonstrates that o-phenacylbenzoic acid can be utilized to synthesize a variety of heterocyclic compounds. [] Specifically, it highlights the synthesis of:
- 2-substituted 3-phenylisoquinolin-1(2H)-ones: These are formed by reacting o-phenacylbenzoic acid with various amines. []
- Dibenzo[a,g]quinolizin-8-one derivatives: These tricyclic compounds are obtained by cyclizing the 2-substituted 3-phenylisoquinolin-1(2H)-ones formed in the previous step. []
- Oxazolo[2,3-a]isoquinolinylium salts: These are another class of tricyclic compounds that can be formed alongside dibenzo[a,g]quinolizin-8-one derivatives through the cyclization reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)